molecular formula C17H15BrN4O3 B3861895 2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(3-nitrophenyl)ethanone;hydrobromide

2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(3-nitrophenyl)ethanone;hydrobromide

Cat. No.: B3861895
M. Wt: 403.2 g/mol
InChI Key: WKGUBDQZSYLVCG-UHFFFAOYSA-N
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Description

2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(3-nitrophenyl)ethanone;hydrobromide is a complex organic compound that belongs to the class of imidazobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(3-nitrophenyl)ethanone;hydrobromide typically involves multi-step organic reactions. The starting materials often include substituted benzimidazoles and nitrophenyl ethanones. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents such as dichloromethane or ethanol.

    Temperature: Controlled heating to promote the reaction.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(3-nitrophenyl)ethanone;hydrobromide involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-nitrophenyl)ethanone
  • 2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(2-nitrophenyl)ethanone

Uniqueness

The unique structural features of 2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(3-nitrophenyl)ethanone;hydrobromide, such as the position of the nitro group, contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(3-nitrophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3.BrH/c22-16(12-4-3-5-13(10-12)21(23)24)11-20-15-7-2-1-6-14(15)19-9-8-18-17(19)20;/h1-7,10H,8-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGUBDQZSYLVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC(=CC=C4)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(3-nitrophenyl)ethanone;hydrobromide
Reactant of Route 2
2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(3-nitrophenyl)ethanone;hydrobromide
Reactant of Route 3
2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(3-nitrophenyl)ethanone;hydrobromide
Reactant of Route 4
2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(3-nitrophenyl)ethanone;hydrobromide
Reactant of Route 5
2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(3-nitrophenyl)ethanone;hydrobromide
Reactant of Route 6
2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(3-nitrophenyl)ethanone;hydrobromide

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